molecular formula C14H18O2 B1462463 4-(Cyclohexylmethyl)benzoic acid CAS No. 57439-04-0

4-(Cyclohexylmethyl)benzoic acid

Cat. No. B1462463
CAS RN: 57439-04-0
M. Wt: 218.29 g/mol
InChI Key: XKURNMZVNIYXLO-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethyl)benzoic acid is an organic compound with the molecular formula C14H18O2 and a molecular weight of 218.2915 . It consists of a carboxyl group attached to a benzene ring, which is further connected to a cyclohexylmethyl group .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a carboxyl group and a cyclohexylmethyl group . The exact 3D structure can be obtained from databases like the NIST Chemistry WebBook .

Scientific Research Applications

Overview

4-(Cyclohexylmethyl)benzoic acid, a derivative of benzoic acid, plays a significant role in various scientific research areas. While specific information on this compound is limited, understanding its broader category—benzoic acid and its derivatives—provides insight into its potential applications. This document reviews several studies related to benzoic acid derivatives, highlighting their relevance in different scientific domains, excluding any information related to drug usage, dosage, and side effects.

Environmental Presence and Uses

Benzoic acid and its derivatives, including various salts, alkyl esters, and related compounds, are naturally present in plant and animal tissues and are also produced by microorganisms. They are extensively used as antibacterial and antifungal preservatives in food, cosmetics, hygiene, and pharmaceutical products. Their widespread use has led to a broad environmental distribution, making human exposure common and lengthy, raising questions about their effects and potential public health concerns (del Olmo, Calzada, & Nuñez, 2017).

Chemical Reactivity and Applications

The reactivity of cyclohexene oxide and benzoic acid derivatives has been studied to understand the mechanisms of ester formation in cycloaliphatic epoxides with carboxyl functionalized polymers. These insights are crucial for developing materials and compounds with specific properties, indicating the relevance of benzoic acid derivatives in polymer science and engineering (Soucek, Abu-Shanab, Anderson, & Wu, 1998).

Metabolism in Bacteria

Research on the metabolism of benzoic acid by bacteria has identified 3,5-Cyclohexadiene-1,2-diol-1-carboxylic acid as an intermediate in the formation of catechol, showcasing the metabolic pathways of benzoic acid derivatives in microorganisms. This knowledge is vital for bioremediation processes and understanding environmental biodegradation (Reiner, 1971).

Nanocatalysts for Hydrogenations

Studies on bimetallic nanoparticles demonstrate their efficiency in hydrogenating benzoic acid to cyclohexanecarboxylic acid, among other reactions. These findings are pivotal for chemical manufacturing processes, including the production of materials like Nylon, by offering environmentally friendly and efficient catalytic methods (Thomas, Johnson, Raja, Sankar, & Midgley, 2003).

Lanthanide Coordination Compounds

Research into lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives has explored their luminescent properties, influenced by electron-donating or withdrawing groups. This research has applications in materials science, particularly in developing new luminescent materials for various technological applications (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

properties

IUPAC Name

4-(cyclohexylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKURNMZVNIYXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.